2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C14H10ClNS and its molecular weight is 259.751. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
- Oxidation Studies and Molecular Structure: Compounds related to 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile have been studied for their oxidation reactions and molecular structure. For instance, the oxidation of 3-methylsulfanyl-2-phenyl-1-benzofuran with 3-chloroperoxybenzoic acid has been explored, revealing insights into the structural properties of such compounds (Choi et al., 2008). Similar studies have been conducted on related compounds, highlighting their molecular structures and the effects of oxidation (Choi et al., 2008).
Biological Activity and Applications
- Antitumor Activity and DNA Binding: A compound synthesized from 4-(2-bromoacetyl)benzonitrile exhibits antitumor activity against U937 cancer cells and shows DNA binding properties (Bera et al., 2021). This suggests potential therapeutic applications in cancer treatment and a deeper understanding of DNA interactions.
- Metabolic Pathways in Drug Development: The metabolic fate of a compound structurally related to this compound, used as a Hedgehog pathway inhibitor, has been explored in rats and dogs. This study provides insights into the absorption, distribution, metabolism, and excretion of such compounds, which are crucial in drug development (Yue et al., 2011).
Chemical Reactions and Synthesis
- Cyanation Reactions and Synthesis: The synthesis of 2-(alkylamino)benzonitriles through cyanation reactions, where compounds similar to this compound are used, highlights their role in creating new chemical entities (Dong et al., 2015).
- Synthesis of Novel Heterocycles: Research into the synthesis of novel heterocycles using 2-chloro-4-(methylsulfonyl)benzoyl chloride, a compound related to this compound, demonstrates the versatility of these compounds in creating new molecular structures (Coppo & Fawzi, 1998).
Properties
IUPAC Name |
2-chloro-4-(2-methylsulfanylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-16)13(15)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFSJOXTVBOKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742684 |
Source
|
Record name | 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237083-91-8 |
Source
|
Record name | 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.